(S)-1-Pyrrolidin-2-(1'H-indol-3'ylmethyl)-2-(N-Cbz-N-Methyl)amino-ethane is a chiral compound that combines a pyrrolidine ring with an indole moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological and psychiatric disorders. Its unique structure facilitates interactions with biological targets, making it a subject of interest in drug design and synthesis.
This compound is classified as an amine due to the presence of amino groups in its structure. It has been referenced in various chemical databases and publications, including its synthesis and properties, which highlight its relevance in organic chemistry and pharmacology. The CAS (Chemical Abstracts Service) number for this compound is 675602-66-1, which aids in its identification across scientific literature and commercial sources .
The synthesis of (S)-1-Pyrrolidin-2-(1'H-indol-3'ylmethyl)-2-(N-Cbz-N-Methyl)amino-ethane typically involves several key steps:
The synthesis can be achieved through various routes, including:
The molecular formula for (S)-1-Pyrrolidin-2-(1'H-indol-3'ylmethyl)-2-(N-Cbz-N-Methyl)amino-ethane is C24H29N3O2. The compound features:
The molecular weight of this compound is approximately 391.51 g/mol. Its structure can be represented as follows:
where represents the carbon atoms in the indole ring, corresponds to those in the pyrrolidine ring, and so forth.
(S)-1-Pyrrolidin-2-(1'H-indol-3'ylmethyl)-2-(N-Cbz-N-Methyl)amino-ethane can participate in various chemical reactions:
The stability of this compound under different conditions (e.g., pH, temperature) influences its reactivity. Understanding these parameters is crucial for developing effective synthetic routes and applications .
The mechanism by which (S)-1-Pyrrolidin-2-(1'H-indol-3'ylmethyl)-2-(N-Cbz-N-Methyl)amino-ethane exerts its biological effects primarily involves interactions with specific receptors or enzymes within biological systems. This compound may act as a modulator or inhibitor, influencing pathways related to neurotransmission or cellular signaling.
Research indicates that compounds with similar structures often exhibit activity at serotonin receptors or other neurotransmitter systems, suggesting potential uses in treating mood disorders or other neurological conditions .
Key physical properties include:
Chemical properties include:
These properties are critical for evaluating its suitability for different applications .
(S)-1-Pyrrolidin-2-(1'H-indol-3'ylmethyl)-2-(N-Cbz-N-Methyl)amino-ethane has potential applications in:
Its unique structural features make it a valuable candidate for further research and development within medicinal chemistry .
The retrosynthetic deconstruction of benzyl N-[(2S)-1-(1H-indol-3-yl)-3-pyrrolidin-1-ylpropan-2-yl]-N-methylcarbamate (CAS: 675602-66-1) reveals three logical disconnection points converging on commercially available precursors. The primary disconnection targets the C-N bond between the carbamate nitrogen and the chiral α-carbon atom, yielding N-methylcarbamic acid benzyl ester (Cbz-protected methylamine) and the key chiral intermediate (S)-1-(1H-indol-3-ylmethyl)-2-(pyrrolidin-1-yl)ethylamine. The indole moiety is traced to 3-(chloromethyl)indole or 3-indolealdehyde, while the pyrrolidine component originates from simple pyrrolidine. The central chiral amine intermediate suggests a strategic disconnection at the C-N bond adjacent to the pyrrolidine, generating 1-(2-chloroethyl)pyrrolidine and 1-(1H-indol-3-yl)methanamine as potential precursors [1] [5].
Table 1: Retrosynthetic Disconnections for Target Compound
Disconnection Site | Synthons Generated | Precursor Requirements |
---|---|---|
Cbz-N bond | Benzyl chloroformate + secondary amine | N-Methyl group pre-installation |
Chiral center C-N bond | (S)-1-(Indol-3-ylmethyl)-2-(pyrrolidinyl)ethylamine | Enantioselective synthesis required |
Indole-pyrrolidine linker | 3-(Halomethyl)indole + pyrrolidine ethylamine | Electrophilic alkylation capability |
The analysis prioritizes late-stage introduction of the Cbz group to leverage its orthogonal protection chemistry relative to other functional groups. This strategy mitigates undesired side reactions during earlier synthetic stages. The retrosynthetic pathway validates the convergent assembly via nucleophilic displacement between an indole-containing alkyl halide and a chiral pyrrolidine derivative, or alternatively, through reductive amination between 3-indolealdehyde and the pyrrolidine-containing amine precursor. The stereogenic center necessitates either enantioselective synthesis or resolution at the stage of the prochiral amine intermediate [1] [4].
The (S)-configuration at the chiral center (C2 position) is achieved predominantly through asymmetric hydrogenation of enamide precursors or chiral auxiliary-mediated alkylation. Patent literature (WO2004052890A1) describes hydrogenation of sterically hindered enamides using Rh(I) complexes with chiral phosphine ligands (e.g., (R,R)-Et-DuPhos), achieving enantiomeric excess (ee) >95% under optimized conditions (50-100 psi H₂, 25-50°C, ethanol solvent). The enamide precursor is synthesized via acylation of the corresponding prochiral amine with acryloyl chloride, positioning the double bond for stereoselective reduction. This method offers superior atom economy compared to resolution techniques [1] [2].
Alternative approaches employ chiral pool-derived starting materials. L-valinol derivatives have been investigated as stereochemical templates, where the existing chiral center guides diastereoselective alkylation of the indole moiety. After C-C bond formation, the valinol hydroxy group is converted to the pyrrolidine via mesylation/displacement sequences. Though step-efficient, this route struggles with epimerization risks during functional group interconversions. Molecular weight confirmation (391.5 g/mol) and stereochemical integrity are verified through [α]D measurements, chiral HPLC, and correlation of the InChIKey (HWHTTWOEJXZVKS-NRFANRHFSA-N) with the (S)-configuration [2] [7].
Table 2: Enantioselective Synthesis Methods Comparison
Method | Key Reagent/Catalyst | ee (%) | Yield (%) | Limitations |
---|---|---|---|---|
Asymmetric Hydrogenation | [Rh((R,R)-Et-DuPhos)(COD)]⁺BF₄⁻ | 95-98 | 85-90 | Sensitive to O₂; high catalyst loading (1 mol%) |
Chiral Auxiliary | (S)-N-Boc-2-piperidone | 90-92 | 70-75 | Diastereomer separation required |
Enzymatic Resolution | Pseudomonas fluorescens Lipase | >99 | 45 (theoretical max) | Low yield; expensive biocatalyst |
Recent optimizations focus on cryogenic lithiation-trapping of N-Boc-pyrrolidine (-78°C, sec-BuLi/THF) followed by diastereoselective addition to 3-indolealdehyde. Quenching with chiral sulfinimines provides stereocontrol, with subsequent removal of the sulfinyl auxiliary yielding the enantiopure amine. This method achieves dr >20:1 but requires stringent temperature control and anhydrous conditions, presenting scalability challenges [7].
The carbobenzyloxy (Cbz) group serves dual functions: it protects the secondary amine during indole coupling steps and acts as an activating group for nucleophilic displacement. Unlike tert-butoxycarbonyl (Boc), the Cbz group demonstrates stability under acidic conditions encountered during indole electrophilic substitutions. Critical to the synthesis is the orthogonality between Cbz and pyrrolidine nitrogen protection. While the pyrrolidine nitrogen typically remains unprotected due to its lower nucleophilicity, the N-methyl group must be installed prior to Cbz protection to avoid N-alkylation side reactions. Benzylation of methylamine generates the unsymmetrical secondary amine, which is then regioselectively protected with Cbz under Schotten-Baumann conditions (aqueous NaOH, CH₂Cl₂, 0°C) to yield N-Cbz-N-methylamine [6] [9].
Deprotection kinetics reveal that hydrogenolysis of the Cbz group (Pd/C, H₂, ethanol) proceeds cleanly without affecting the N-methyl group or the indole ring. Comparative studies with alternative protecting groups (Fmoc, Alloc) show Cbz offers optimal balance between stability during synthesis and mild deprotection conditions. The electron-donating N-methyl group significantly increases the nucleophilicity of the adjacent nitrogen, facilitating CbzCl incorporation at 0°C within 30 minutes (95% yield), whereas unmethylated analogs require extended reaction times at 25°C. Stability studies confirm the Cbz group remains intact during microwave-assisted indole coupling (150°C, DMF) and pyrrolidine N-alkylation steps [6] [9].
Table 3: Protecting Group Performance in Target Synthesis
Protecting Group | Deprotection Conditions | Compatibility with Indole | Orthogonality to Pyrrolidine |
---|---|---|---|
Cbz (benzyloxycarbonyl) | H₂/Pd-C, 25°C, 4h; TMSI, CH₂Cl₂ | Excellent | Excellent |
Boc (tert-butyloxycarbonyl) | TFA, 25°C, 1h; HCl/dioxane | Moderate (acid-sensitive indoles) | Good |
Fmoc (9-fluorenylmethoxycarbonyl) | Piperidine, DMF, 25°C | Good | Poor (base-sensitive) |
N-methylation precedes Cbz installation due to steric constraints in modifying the Cbz-protected amine. Direct methylation of the primary amine intermediate using formaldehyde/sodium triacetoxyborohydride provides >90% conversion. Attempted methylation post-Cbz protection requires strong bases (NaH, DMF) and methyl iodide, risking quaternization of the pyrrolidine nitrogen and O-alkylation byproducts [9].
The critical C-C bond formation between the indole C3 position and the chiral pyrrolidine scaffold employs three principal methods: nucleophilic substitution, reductive amination, and transition-metal-catalyzed coupling. Nucleophilic displacement of activated halides (Cl, Br, OTs) at the benzylic position of 3-(halomethyl)indole derivatives by the chiral pyrrolidine amine provides the highest yields (82-88%). Optimization studies identify dimethylacetamide (DMAc) as superior to DMF or acetonitrile solvents, enabling reactions at 60°C for 12 hours without racemization. Addition of KI (10 mol%) catalyzes halide exchange for chloro precursors, accelerating reaction rates through the more labile iodide intermediate [4] [8].
Reductive amination between 3-indolecarboxaldehyde and the chiral pyrrolidinyl amine offers atom economy advantages but suffers from stereochemical erosion. Screening of reducing agents shows sodium triacetoxyborohydride (STAB) in dichloroethane (DCE) at 25°C preserves enantiopurity better than NaBH₄ or NaBH₃CN (97% ee vs. 85-90% ee). The reaction equilibrium is driven by molecular sieves (4Å) to remove water, achieving 90% conversion. Microwave irradiation (120°C, 30 min, DCE) accelerates this process to 95% yield without ee degradation [4].
Recent advances leverage palladium-catalyzed Buchwald-Hartwig amination for sterically congested indoles. Employing XPhos Pd G2 catalyst (2 mol%), Cs₂CO₃ base, and toluene at 110°C enables coupling between 3-bromoindole and the chiral amine precursor. Though high-yielding (92%), this method introduces residual palladium removal challenges (>50 ppm initially), requiring additional purification via activated charcoal treatment. The choice of coupling strategy significantly impacts impurity profiles: nucleophilic displacement generates <1% dialkylated byproducts, while reductive amination produces <3% des-indole impurities from aldehyde reduction [8].
Table 4: Indole Coupling Method Optimization Data
Method | Conditions | Yield (%) | ee Retention (%) | Major Impurities |
---|---|---|---|---|
Nucleophilic Displacement | 3-(BrCH₂)indole, DMAc, 60°C, 12h, K₂CO₃ | 88 | >99 | <0.5% bis-indole |
Reductive Amination | 3-indolealdehyde, STAB, DCE, 4Å MS, 25°C | 78 | 97 | 3% alcohol byproduct |
Microwave Reductive Amination | 3-indolealdehyde, STAB, DCE, 150W, 120°C, 30min | 95 | 98 | 2% alcohol byproduct |
Buchwald-Hartwig | 3-bromoindole, XPhos Pd G2, Cs₂CO₃, toluene, 110°C | 92 | >99 | 0.5% homocoupling; Pd removal needed |
Scale-up of the synthetic sequence faces three primary bottlenecks: cryogenic reactions, hydrogenation hazards, and purification complexities. The enolate alkylation step for constructing the chiral backbone requires temperatures maintained at -78°C, consuming substantial energy in large reactors. Process chemistry innovations replaced lithium diisopropylamide (LDA) with magnesium bis(hexamethyldisilazide) [Mg(HMDS)₂], enabling alkylation at -20°C while preserving diastereoselectivity (dr >15:1). Additionally, continuous flow hydrogenation systems mitigate risks associated with batch high-pressure hydrogenation (>50 psi) of the enamide intermediate. Microreactor systems (H-Cube Pro®) achieve full conversion in <10 minutes residence time at 30°C, compared to 4-6 hours in autoclaves [2] [9].
Purification challenges arise from structurally similar impurities: diastereomeric byproducts from incomplete stereoselection and regioisomers from N1 vs. C3 indole alkylation. Traditional silica gel chromatography proves impractical beyond 100g scale. Development of crystallization-directed purification leverages the hydrochloride salt’s solubility differentials. The target compound forms a crystalline HCl salt from ethanol/MTBE, while impurities remain in the mother liquor (98.5% purity after one crystallization). Process analytical technology (PAT) tools, including in-line FTIR and FBRM, enable real-time monitoring of crystallization endpoints, reducing processing time by 40% [2] [9].
Supply chain vulnerabilities emerge for specialty intermediates like N-Cbz-N-methylglycine. Pilot-scale implementation of in situ Cbz protection avoids isolation of unstable intermediates: methylamine reacts with benzyl chloroformate at pH 9.5-10.5 (controlled by automated NaOH addition), followed by direct extraction into ethyl acetate. This telescoped process reduces solvent usage by 35% and eliminates a processing step. Final isolation as a stable crystalline form (confirmed via XRPD) ensures shelf-life stability >24 months under 2-8°C storage, with packaging under inert atmosphere preventing carbamate degradation [2] [4] [9].
Table 5: Scale-Up Challenges and Mitigation Strategies
Synthetic Stage | Kilogram-Scale Challenge | Process Solution | Impact |
---|---|---|---|
Chiral amine synthesis | Cryogenic conditions (-78°C) | Mg(HMDS)₂ alkylation at -20°C | 60% energy reduction; dr maintained |
Enamide hydrogenation | High-pressure H₂ hazards | Continuous flow reactor (H-Cube Pro®) | Residence time <10 min; no high-pressure vessels |
Impurity purge | Silica chromatography impractical | Crystallization of HCl salt from ethanol/MTBE | 98.5% purity; 85% recovery |
Intermediate stability | N-Cbz amine decomposition | Telescoped synthesis without isolation | Purity >97%; reduced solvent use |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7